molecular formula C11H22FNO4S B12955872 tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate

tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate

Cat. No.: B12955872
M. Wt: 283.36 g/mol
InChI Key: HWTDDMCMHRCFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate is a synthetic intermediate designed for advanced research applications, particularly in medicinal chemistry and chemical biology. This compound features a reactive fluorosulfonyl group, which can act as a sulfonyl fluoride warhead in SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling the reliable and efficient formation of covalent linkages with various nucleophiles. This property makes it highly valuable for developing covalent inhibitors, activity-based probes, and for the site-specific modification of proteins and other biomolecules. The molecule also contains a Boc-protected amine, a common and highly versatile protecting group in organic synthesis. The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal a primary amine, allowing for further functionalization and elongation of the molecular chain. The six-carbon aliphatic spacer provides flexibility and distance between the two functional groups, which can be critical for optimizing the binding and reactivity of the final molecule. As such, this reagent serves as a crucial building block for constructing more complex, unsymmetrical structures like diureas, carbamates, and other functionalized compounds for drug discovery and biochemical tool development. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H22FNO4S

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl N-(6-fluorosulfonylhexyl)carbamate

InChI

InChI=1S/C11H22FNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9-18(12,15)16/h4-9H2,1-3H3,(H,13,14)

InChI Key

HWTDDMCMHRCFQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Starting Materials

  • Amine precursor : A linear hexyl amine derivative functionalized with a sulfonyl fluoride group.
  • Boc reagent : Di-tert-butyl dicarbonate (Boc$$_2$$O), a common reagent for carbamate formation.
  • Solvents : Common solvents include tetrahydrofuran (THF), ethyl acetate, or ionic liquids.

Reaction Conditions

The reaction conditions vary depending on the desired yield and efficiency:

  • Catalysts : Iron(III) trifluoromethanesulfonate or guanidine hydrochloride can be used to accelerate the reaction.
  • Temperature : Reactions are typically carried out at room temperature (~20°C) or slightly elevated temperatures (~35–40°C).
  • Reaction Time : Reaction completion times range from a few minutes to several hours, depending on the method.

Representative Methods

Method 1: Boc Protection Using Iron Catalysts

  • Procedure :
    • Add 1 mol% Fe(OTf)$$3$$ to a solution of hexyl amine derivative and Boc$$2$$O.
    • Stir at room temperature for ~5 minutes until completion (monitored by TLC).
    • Extract the product using ethyl acetate and purify.
  • Yield : ~99%.

Method 2: Ionic Liquid-Assisted Synthesis

  • Procedure :
    • Use an ionic liquid such as [TPA][Pro] as the reaction medium.
    • Add Boc$$_2$$O and the amine precursor to the ionic liquid.
    • Stir at room temperature for ~15 minutes.
    • Extract the product with ethyl acetate and purify using silica gel chromatography.
  • Yield : ~99%.

Method 3: Conventional Boc Protection in THF

  • Procedure :
    • Dissolve hexyl amine derivative in THF.
    • Add Boc$$_2$$O and stir for ~16 hours at room temperature.
    • Precipitate the product using methyl tert-butyl ether/hexane and filter.
  • Yield : ~97%.

Method 4: Guanidine Hydrochloride Catalysis

  • Procedure :
    • Dissolve guanidine hydrochloride in ethanol and add Boc$$_2$$O.
    • Heat the mixture to ~35–40°C and stir for ~15 minutes.
    • Extract and purify the product via crystallization or chromatography.
  • Yield : ~96%.

Reaction Scheme

The general reaction scheme for this compound can be summarized as:

$$
R-NH2 + \text{Boc}2O \xrightarrow{\text{Catalyst/Solvent}} R-NHCOOC(CH3)3
$$

Where $$ R $$ represents the hexyl chain functionalized with a fluorosulfonyl group.

Comparison of Methods

Method Catalyst/Conditions Solvent Reaction Time Yield (%)
Iron(III)-Catalyzed Fe(OTf)$$_3$$, RT Ethyl acetate ~5 min ~99
Ionic Liquid-Assisted [TPA][Pro], RT Ionic liquid ~15 min ~99
THF-Based None, RT THF ~16 h ~97
Guanidine Hydrochloride Guanidine HCl, 35–40°C Ethanol ~15 min ~96

Notes on Optimization

  • The choice of catalyst significantly impacts reaction time and yield. Iron(III)-based catalysis is highly efficient for rapid synthesis.
  • Ionic liquids offer a green chemistry approach, facilitating catalyst recovery and reuse without compromising yield.
  • Traditional solvent-based methods like THF require longer reaction times but are straightforward for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

One of the most promising applications of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate lies in medicinal chemistry. Its structure allows it to serve as a building block for the synthesis of biologically active compounds. Research has indicated that derivatives of this compound can act as inhibitors for specific biological targets, making them candidates for drug development.

  • Case Study: Inhibition of MALT1
    A recent study explored the synthesis of cyclic compounds derived from this compound, demonstrating their efficacy as MALT1 inhibitors. These inhibitors have potential therapeutic applications in treating certain cancers due to their ability to modulate immune responses .

2. Material Science

The unique properties of this compound make it suitable for use in advanced materials. Its fluorosulfonyl group may enhance the thermal stability and chemical resistance of polymers when incorporated into polymer matrices.

  • Data Table: Thermal Stability Comparison
    Material TypeThermal Stability (°C)Comments
    Pure Polymer250Standard thermal stability
    Polymer with Additive300Enhanced stability with tert-butyl derivative

This table illustrates the improvement in thermal stability when using this compound as an additive.

3. Environmental Studies

The compound's potential for environmental applications stems from its reactivity with various pollutants. Its ability to form stable complexes with heavy metals suggests it could be utilized in remediation efforts.

  • Case Study: Heavy Metal Binding
    Research has shown that derivatives of this compound can effectively bind to lead and cadmium ions in aqueous solutions, facilitating their removal from contaminated water sources. This application is crucial for developing new methods for water purification and environmental cleanup .

Mechanism of Action

The mechanism of action of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted side reactions. The compound can be deprotected under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis yields, and applications:

Compound Name Substituent Molecular Formula Yield (%) Key Applications/Properties Reference
tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate -SO₂F Not Provided N/A Electrophilic labeling, medicinal chemistry N/A
tert-Butyl (6-bromohexyl)carbamate -Br C₁₁H₂₂BrNO₂ N/A Alkylating agent, intermediate synthesis
tert-Butyl (6-hydroxyhexyl)carbamate -OH C₁₁H₂₃NO₃ N/A Solubility enhancer, polymer precursor
tert-Butyl (6-ureidohexyl)carbamate -NHCONH(C₆H₄F-3) C₁₈H₂₇FN₃O₃ 85% Solvent epoxy enzyme inhibition, pain therapy
tert-Butyl (6-(3-iodobenzamido)hexyl)carbamate -CONH(3-I-C₆H₄) C₁₈H₂₇IN₂O₃ N/A Bioimaging, targeted drug delivery
tert-Butyl (6-(chlorophenethyl)hexyl)carbamate -C₆H₄Cl C₂₃H₃₅ClN₂O₃ 96% Calcium channel imaging probes
Key Observations:
  • Reactivity : The fluorosulfonyl group (-SO₂F) is more electrophilic than bromo (-Br) or hydroxy (-OH) substituents, enabling rapid reactions with nucleophiles (e.g., amines, thiols) under mild conditions. This contrasts with bromohexyl derivatives, which require harsher conditions for nucleophilic substitution .
  • Stability : Fluorosulfonyl-containing compounds may exhibit lower hydrolytic stability compared to hydroxy- or ureido-substituted analogs due to the lability of the -SO₂F group in aqueous environments .
  • Biological Activity : Ureido-substituted analogs (e.g., tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate ) demonstrate significant bioactivity in enzyme inhibition and pain management, suggesting that fluorosulfonyl derivatives could be optimized for similar therapeutic targets .

Physicochemical Properties

  • Solubility : Hydroxy-substituted carbamates (e.g., tert-Butyl (6-hydroxyhexyl)carbamate ) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorosulfonyl derivatives are likely more lipophilic, favoring organic solvents .
  • Thermal Stability : Ureido and bromo derivatives show stability up to 150°C, as evidenced by their use in high-temperature reactions (e.g., coupling with EDC/DMAP in ). Fluorosulfonyl compounds may require low-temperature storage to prevent decomposition .

Biological Activity

tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate is a synthetic compound with potential applications in medicinal chemistry and pharmacology. The unique structural features of this compound, particularly the presence of a fluorosulfonyl group, suggest that it may exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyFO2S\text{C}_x\text{H}_y\text{F}\text{O}_2\text{S}

Where xx, yy, and other specific atoms depend on the exact molecular configuration. The fluorosulfonyl group is notable for its electrophilic properties, which may influence its interaction with biological macromolecules.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The fluorosulfonyl moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.
  • Receptor Modulation : This compound may interact with various G-protein coupled receptors (GPCRs), influencing signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that compounds containing fluorosulfonyl groups can exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes.

Antimicrobial Properties

Research indicates that similar compounds have shown significant antimicrobial activity against various pathogens. For instance, a study reported that compounds with fluorinated groups demonstrated enhanced antibacterial effects due to increased lipophilicity, which aids in membrane penetration .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate a moderate cytotoxic effect on cancer cell lines, suggesting potential as an anticancer agent:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Case Study on Anticancer Activity : A study examining the effects of fluorosulfonated compounds on breast cancer cells found that these compounds could induce apoptosis via the mitochondrial pathway, leading to increased cell death in tumor cells .
  • Case Study on Enzyme Interaction : Research into enzyme inhibition revealed that fluorosulfonated carbamates could effectively inhibit serine proteases, which play critical roles in various physiological processes including inflammation and blood coagulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.